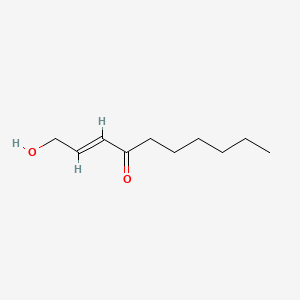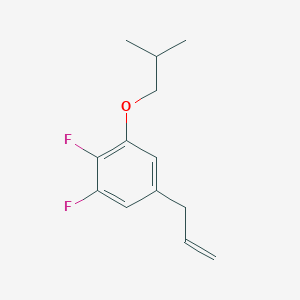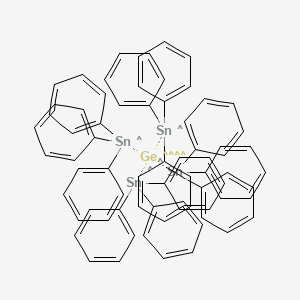
CID 11979359
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 11979359” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 11979359 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
CID 11979359 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Addition: Addition reactions can occur with multiple bonds, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
CID 11979359 has a wide range of scientific research applications, including but not limited to:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study cellular processes and biochemical pathways. It may serve as a tool for investigating enzyme activities, protein interactions, and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its biological activity and interaction with molecular targets make it a candidate for drug discovery and development.
Industry: this compound can be utilized in industrial processes, such as the production of specialty chemicals, materials, and pharmaceuticals. Its chemical properties enable its use in various manufacturing applications.
Mecanismo De Acción
The mechanism of action of CID 11979359 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes The exact molecular targets and pathways depend on the specific biological context and the compound’s chemical structure
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 11979359 can be identified based on their chemical structure and properties. Some of these compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with structural similarities and potential biological activities.
CID 5479530: A cephalosporin with unique chemical properties.
Highlighting Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity, biological activity, and potential applications make it a valuable compound for scientific research. The comparison with similar compounds highlights its uniqueness and the specific advantages it offers in various research and industrial contexts.
Propiedades
Número CAS |
6102-83-6 |
|---|---|
Fórmula molecular |
C72H60GeSn4 |
Peso molecular |
1472.7 g/mol |
InChI |
InChI=1S/12C6H5.Ge.4Sn/c12*1-2-4-6-5-3-1;;;;;/h12*1-5H;;;;; |
Clave InChI |
UZQYPBGDXNMLBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
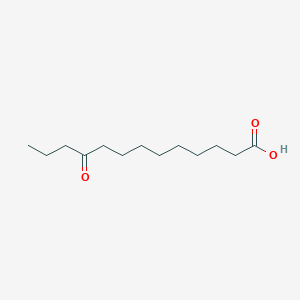
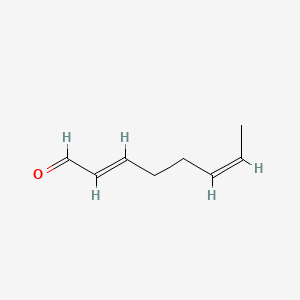
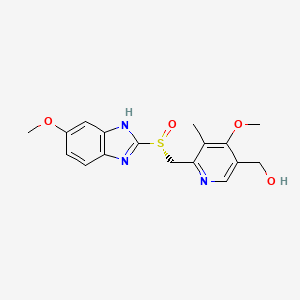
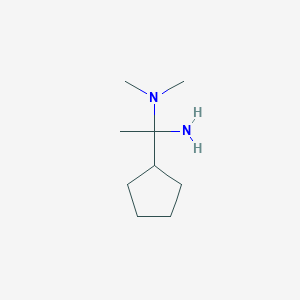
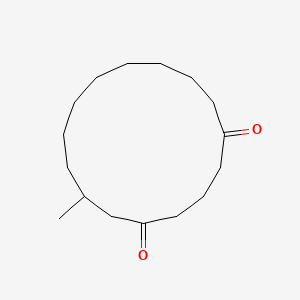


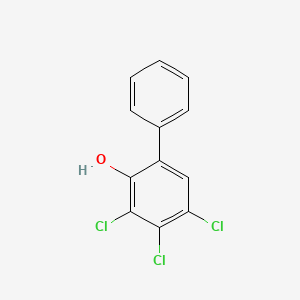
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
